2,5-Dimethyl-4-benzoquinone

Electrochemistry Redox Chemistry Synthetic Methodology

2,5-DMBQ is a redox-active quinone building block. Labs using unsubstituted p-benzoquinone often face irreproducible electron transfer kinetics due to mismatched redox potentials. This compound provides a precisely defined one-electron reduction potential of -66 mV, distinct from the 2,6-isomer (-80 mV). Key advantages: • Urease inhibition IC50 = 0.98 μM, ~5.2× more potent than p-benzoquinone, reducing required assay mass. • Class III PS II electron acceptor does not stimulate ferricyanide reduction or O₂ evolution when PS I is blocked, enabling unambiguous PS II-specific measurements. • OH radical rate coefficient (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K for atmospheric fate studies. Supplied as ≥98% pure yellow-amber crystalline solid; ambient shipping.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 137-18-8
Cat. No. B089530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-benzoquinone
CAS137-18-8
Synonyms2,5-dimethyl-1,4-benzoquinone
2,5-dimethyl-4-benzoquinone
2,5-dimethyl-p-benzoquinone
2,5-dimethylquinone
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C
InChIInChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
InChIKeyMYKLQMNSFPAPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-benzoquinone Specifications


2,5-Dimethyl-1,4-benzoquinone (2,5-DMBQ; CAS 137-18-8), also known as p-xyloquinone or phlorone, is a symmetrically methyl-substituted para-benzoquinone derivative. It is characterized as a yellow to amber crystalline solid with a melting point range of 123.0–126.0 °C [1] and a purity specification typically ≥98.0% by GC and cerium redox titration [1]. The compound exhibits a density of 1.115 g/cm³ and a boiling point of approximately 200.9 °C at 760 mmHg . Its solubility profile includes near-complete transparency in hot methanol [1] and solubility of 0.5 g/10 mL in toluene . As a naturally occurring defensive secretion component in certain arthropods and a redox-active quinone, 2,5-DMBQ serves as a versatile building block in synthetic chemistry and a subject of study in biochemistry, environmental science, and materials research.

Redox Chemistry

Supports electron-transfer studies and synthetic transformations requiring moderate reduction potential.

Enzyme Inhibition

May support urease inhibition research with reported assay context.

Environmental Chemistry

Suitable for atmospheric fate modeling and OH radical reactivity comparisons.

Photosynthesis Research

Classified as a Class III electron acceptor for PSII electron transport studies.

Why 2,5-DMBQ Substitution Fails


Substituting 2,5-dimethyl-1,4-benzoquinone (2,5-DMBQ) with other benzoquinone derivatives—even closely related dimethyl isomers—introduces significant and quantifiable changes in performance that can compromise experimental reproducibility and industrial process outcomes. Methyl substitution patterns directly modulate the redox potential: the one-electron reduction potential E°′ (Q/SQ•−) varies by over 150 mV across methylated benzoquinones, from −66 mV for 2,5-DMBQ to −80 mV for the 2,6-isomer and −165 mV for trimethylbenzoquinone [1]. In enzyme inhibition, 2,5-DMBQ exhibits an IC50 of 0.98 μM against jack bean urease , representing a ~5.2-fold potency increase over unsubstituted p-benzoquinone (IC50 = 5.1 μM) [2]. Atmospheric reactivity also differs measurably: the OH radical reaction rate coefficient at 298 K is (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2,5-DMBQ versus (1.93±0.12)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2,6-DMBQ [3]. These distinctions are not merely structural curiosities; they directly impact the compound's suitability for specific applications, making blind substitution a scientifically unsound practice.

2,5-DMBQ Moderate one-electron reduction potential
Dimethyl isomers Redox potential may shift by >10 mV, altering electron-transfer behavior
2,5-DMBQ Reported urease inhibition context
Unsubstituted benzoquinone Inhibition potency may differ; cross-study comparison requires buffer condition review
2,5-DMBQ OH radical reactivity and atmospheric lifetime parameters
2,6-DMBQ Rate coefficient and lifetime may differ, impacting environmental modeling
2,5-DMBQ PSII Class III acceptor
Class II acceptors Different electron transport behavior; stimulates ferricyanide reduction

2,5-DMBQ Comparative Evidence


Redox Potential vs. Isomeric Benzoquinones

The one-electron reduction potential E°′ (Q/SQ•−) for 2,5-dimethyl-1,4-benzoquinone is −66 mV, placing it between 2,3-dimethyl-1,4-benzoquinone (−74 mV) and 2,6-dimethyl-1,4-benzoquinone (−80 mV), and substantially less negative than trimethylbenzoquinone (−165 mV) or duroquinone (−264 mV) [1]. This moderate redox potential reflects the precise electron-donating effect of the 2,5-dimethyl substitution pattern, offering a distinct redox window that differs from other commercially available quinones [1].

Reduction potential E°′ (Q/SQ•−)
Head-to-head
−66 mV (2,5-DMBQ) vs −80 mV (2,6-isomer), −74 mV (2,3-isomer), −165 mV (trimethyl)
Supports redox window selection for electron-transfer studies
Δ up to +144 mV vs unsubstituted benzoquinone
Electrochemistry Redox Chemistry Synthetic Methodology

Urease Inhibition vs. Unsubstituted Benzoquinone

2,5-Dimethyl-1,4-benzoquinone inhibits jack bean urease with an IC50 value of 0.98 μM . In contrast, unsubstituted p-benzoquinone (pBQ) exhibits an IC50 of 5.1 μM under comparable assay conditions [1]. The 2,5-dimethyl substitution thus confers approximately a 5.2-fold enhancement in inhibitory potency relative to the parent quinone scaffold.

Urease inhibition IC50
Reported
0.98 μM (2,5-DMBQ) vs 5.1 μM (p-benzoquinone)
Supports urease inhibition study context
Cross-study comparable; buffer conditions differ
Enzyme Inhibition Agricultural Chemistry Biochemistry

Atmospheric OH Reactivity: Isomer Comparison

The gas-phase reaction rate coefficient for 2,5-dimethyl-1,4-benzoquinone with hydroxyl (OH) radicals at 298 K is (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to (1.93±0.12)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the 2,6-isomer [1]. The corresponding Arrhenius expressions further differentiate the temperature dependence: k(25DMBQ) = (8.59±4.70)×10⁻¹² exp[(228±163)/T] versus k(26DMBQ) = (5.11±2.79)×10⁻¹² exp[(399±165)/T] [1].

OH radical rate constant (298 K)
Head-to-head
(2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Supports atmospheric reactivity modeling
~6% higher reactivity than 2,6-isomer
Atmospheric Chemistry Environmental Fate Kinetics

Atmospheric Lifetime: Isomer Comparison

Computational studies estimate the atmospheric lifetime of 2,5-dimethylbenzoquinone with respect to OH radical oxidation to be approximately 12.04–12.86 hours at 298 K [1]. This value is essentially identical to that calculated for 2,6-dimethylbenzoquinone under the same conditions [1], indicating that while the 2,5-isomer exhibits slightly higher OH reactivity, the overall atmospheric persistence is governed by similar degradation kinetics within the dimethylbenzoquinone class.

Atmospheric lifetime (298 K)
Head-to-head
~12.0–12.9 h
Supports environmental persistence assessment
Essentially identical to 2,6-isomer
Environmental Chemistry Atmospheric Modeling Pollutant Transport

Photosystem II Class III Acceptor

In chloroplast electron transport studies, 2,5-dimethylbenzoquinone is classified as a Class III electron acceptor. Unlike Class II acceptors, Class III quinones such as 2,5-DMBQ do not stimulate ferricyanide reduction in Photosystem II or associated O₂ evolution when electron transport to Photosystem I is blocked by dibromothymoquinone [1]. This functional classification distinguishes 2,5-DMBQ from other quinone acceptors and informs its specific utility in dissecting photosynthetic electron transport pathways.

PSII electron acceptor class
Class-level
Class III acceptor
Does not stimulate ferricyanide reduction when PS I blocked
Functional distinction from Class II acceptors
Photosynthesis Research Plant Biochemistry Electron Transport

Semiquinone Radical pKa

The pKa of the semiquinone radical (Q•−/QH•) for 2,5-dimethylbenzoquinone is measured as 4.6, which is intermediate between the values for 2,3-dimethylbenzoquinone (4.65) and 2,6-dimethylbenzoquinone (4.75), and higher than unsubstituted benzoquinone (4.0) [1]. This parameter governs the protonation state of the semiquinone intermediate under physiological and experimental pH conditions, directly influencing the mechanism and efficiency of proton-coupled electron transfer reactions.

Semiquinone radical pKa
Head-to-head
4.6
Supports pH-dependent redox behavior studies
Compared to 2,3- (4.65), 2,6- (4.75), unsubstituted (4.0)
Physical Organic Chemistry Radical Chemistry Proton-Coupled Electron Transfer

2,5-DMBQ Applications


Redox-Mediated Synthetic Applications

2,5-DMBQ is the preferred choice when a quinone electron acceptor with a one-electron reduction potential of approximately −66 mV is required. This moderate redox potential, which differs by +14 mV from the 2,6-isomer and by −144 mV from unsubstituted benzoquinone , makes it uniquely suited for synthetic transformations where precise potential matching is essential to avoid over-oxidation or sluggish electron transfer kinetics.

Soil Urease and Agrochemical Inhibitor Studies

For studies of jack bean urease inhibition relevant to soil nitrogen management and agrochemical development, 2,5-DMBQ offers a quantifiable potency advantage with an IC50 of 0.98 μM —approximately 5.2-fold more potent than unsubstituted p-benzoquinone [5]. This enhanced potency reduces the mass of compound required per assay and may improve selectivity windows in complex biological matrices.

Photosynthetic Electron Transport: Class III Acceptor

2,5-DMBQ serves as a Class III electron acceptor in chloroplast Photosystem II studies. Its functional property of not stimulating ferricyanide reduction or O₂ evolution when PS I is blocked distinguishes it from Class II acceptors, making it an essential tool for researchers mapping electron flow pathways and quantifying PS II-specific activity without confounding PS I contributions.

Atmospheric Chemistry & Environmental Fate Modeling

For environmental fate studies of dimethylbenzoquinones, 2,5-DMBQ is characterized by an OH radical reaction rate coefficient of (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and an atmospheric lifetime of ~12.0–12.9 hours [5]. These parameters, which differ measurably from the 2,6-isomer in terms of kinetic rate but not lifetime, provide the quantitative foundation for modeling atmospheric transport and degradation of quinone emissions from combustion sources.

Application
Selection Property
Validation Focus
Redox synthetic applications
One-electron reduction potential profile
Reaction selectivity and electron-transfer matching
Urease inhibition research
Reported enzyme inhibition context
Urease activity assay conditions and selectivity
Photosynthetic electron transport studies
Class III electron acceptor classification
PS II-specific electron flow mapping
Atmospheric chemistry modeling
OH radical reactivity and lifetime parameters
Environmental fate and transport assessment

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